molecular formula C23H25ClN2O3 B14122929 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

Cat. No.: B14122929
M. Wt: 412.9 g/mol
InChI Key: GVHGMQWUAOVAIF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group and a quinoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Quinoline Derivative Synthesis: The quinoline derivative is synthesized through a series of reactions starting from suitable precursors such as 2-methylquinoline. This involves nitration, reduction, and subsequent functional group modifications to introduce the desired substituents.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the quinoline derivative under specific conditions to form the target compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions with specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A related compound with a simpler structure, commonly used as a plant growth regulator.

    2-(4-chlorophenoxy)-2-methylpropionic acid: Another similar compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is unique due to its complex structure, which combines a chlorophenoxy group with a quinoline derivative. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C23H25ClN2O3/c1-14-5-6-16-13-17(21(27)26-20(16)15(14)2)11-12-25-22(28)23(3,4)29-19-9-7-18(24)8-10-19/h5-10,13H,11-12H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

GVHGMQWUAOVAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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